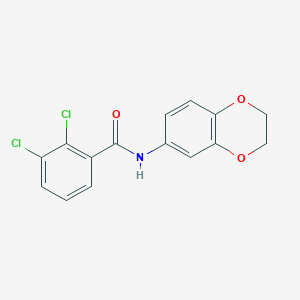![molecular formula C22H18N2O B5875361 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)
2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile, also known as MN-25, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and is believed to interact with the same receptors in the brain as natural cannabinoids like THC.
作用机制
2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile is believed to interact with the endocannabinoid system by binding to CB1 and CB2 receptors. This binding leads to a cascade of signaling events within the cell, ultimately resulting in changes in gene expression and cellular function. The exact mechanism of action of 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile is still being studied, but it is believed to be similar to other synthetic cannabinoids.
Biochemical and Physiological Effects:
2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile can induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent. 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile has also been shown to have analgesic (pain-relieving) effects in animal models, indicating that it may have potential as a pain medication.
实验室实验的优点和局限性
One advantage of using 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile in scientific research is that it is a highly specific tool for studying the endocannabinoid system. Because it binds selectively to CB1 and CB2 receptors, researchers can use 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile to study the effects of activating or inhibiting these receptors without affecting other signaling pathways in the cell. One limitation of using 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile is that it is a synthetic compound, and therefore may not accurately reflect the effects of natural cannabinoids in the body.
未来方向
There are many potential future directions for research on 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and chronic pain. Researchers may also investigate the effects of 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile on other physiological processes, such as immune function and inflammation. Additionally, further studies may be conducted to elucidate the exact mechanism of action of 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile and to develop more specific and potent analogs of the compound.
合成方法
The synthesis of 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile is a complex process that involves several steps. The starting material for the synthesis is 2-methylindole, which is reacted with 2-(1-naphthyloxy)ethyl bromide to form the intermediate product. This intermediate is then reacted with potassium cyanide to form the final product, 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile.
科学研究应用
2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile has been studied extensively for its potential applications in scientific research. One area of interest is its use as a tool to study the endocannabinoid system, which plays a role in a variety of physiological processes, including pain sensation, appetite regulation, and mood. 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile has been shown to bind to both CB1 and CB2 receptors, which are the primary receptors in the endocannabinoid system.
属性
IUPAC Name |
2-methyl-1-(2-naphthalen-1-yloxyethyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-16-20(15-23)19-10-4-5-11-21(19)24(16)13-14-25-22-12-6-8-17-7-2-3-9-18(17)22/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSHDHOLVMMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5875292.png)


![ethyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5875302.png)
![9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5875310.png)
![4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5875314.png)
![5-(5-chloro-2-thienyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5875319.png)
![3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875324.png)
![methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate](/img/structure/B5875330.png)

![2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5875348.png)
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)

![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)